molecular formula C15H18FNO B5589491 3-(3-FLUORO-4-METHYLANILINO)-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE

3-(3-FLUORO-4-METHYLANILINO)-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE

Cat. No.: B5589491
M. Wt: 247.31 g/mol
InChI Key: CFXVEXHKXDYTSV-UHFFFAOYSA-N
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Description

3-(3-FLUORO-4-METHYLANILINO)-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE is a useful research compound. Its molecular formula is C15H18FNO and its molecular weight is 247.31 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(3-fluoro-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is 247.137242360 g/mol and the complexity rating of the compound is 362. The solubility of this chemical has been described as 31.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action for this compound. If this compound is intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for exposure. Proper handling and storage procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s being studied for potential medicinal properties, future research could involve further pharmacological testing, toxicity studies, or clinical trials .

Properties

IUPAC Name

3-(3-fluoro-4-methylanilino)-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO/c1-10-4-5-11(7-14(10)16)17-12-6-13(18)9-15(2,3)8-12/h4-7,17H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXVEXHKXDYTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=O)CC(C2)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669707
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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